
5-Bromo-2-chloro-1-methoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-1-methoxy-3-methylbenzene: is an aromatic compound with the molecular formula C8H8BrClO It is a derivative of benzene, featuring bromine, chlorine, methoxy, and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is:
Starting Material: 3-methylphenol (m-cresol).
Step 1:
Step 2: Chlorination - The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Step 3: Methoxylation - The methoxy group can be introduced using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents can be replaced by other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromine or chlorine atoms can be reduced to hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for reduction reactions.
Major Products
Oxidation: Oxidation of the methoxy group can yield 5-bromo-2-chloro-3-methylbenzaldehyde.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 5-Bromo-2-chloro-1-methoxy-3-methylbenzene is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for creating novel compounds.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the aromatic ring can lead to compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, agrochemicals, and pharmaceuticals. Its reactivity allows for the creation of various functional materials.
Wirkmechanismus
The mechanism by which 5-Bromo-2-chloro-1-methoxy-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine and chlorine atoms can direct the incoming electrophiles to specific positions on the ring, influencing the overall reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-1-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-methylphenol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.
2-Bromo-4-chloro-1-methoxy-3-methylbenzene: Different positioning of substituents, resulting in varied chemical properties.
Uniqueness
5-Bromo-2-chloro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and potential applications. The combination of bromine, chlorine, methoxy, and methyl groups makes it a versatile compound in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C8H8BrClO |
|---|---|
Molekulargewicht |
235.50 g/mol |
IUPAC-Name |
5-bromo-2-chloro-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
XIINQGPYYNLPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


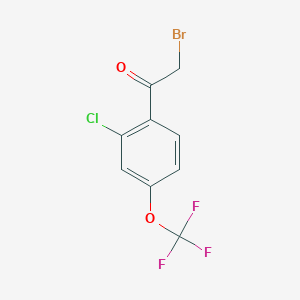
![tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12857636.png)
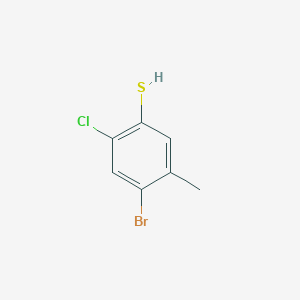

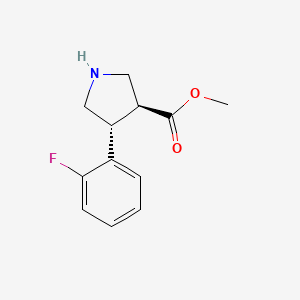
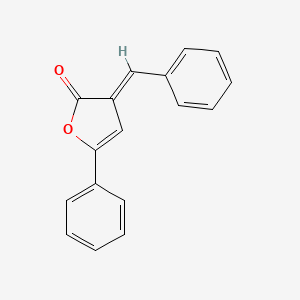


![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate](/img/structure/B12857675.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12857679.png)
![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)
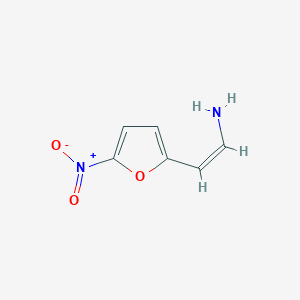
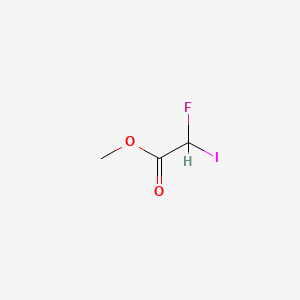
![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)
